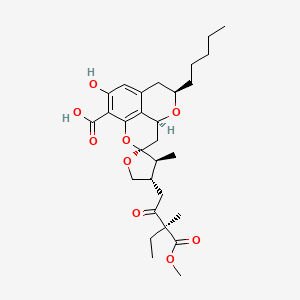
Berkelic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is notable for its intricate arrangement of functional groups, which include hydroxy, methoxycarbonyl, and carboxylic acid groups. The presence of these groups makes the compound highly reactive and versatile in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid typically involves multiple steps. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of various functional groups through selective reactions. Key steps include:
Formation of the Spirocyclic Core: This is achieved through a cyclization reaction involving a suitable precursor.
Functional Group Introduction: Hydroxy, methoxycarbonyl, and carboxylic acid groups are introduced through reactions such as esterification, hydrolysis, and oxidation.
Purification: The final product is purified using techniques like column chromatography and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
(2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxycarbonyl group can be reduced to an alcohol.
Substitution: The carboxylic acid group can undergo nucleophilic substitution to form esters or amides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for esterification or amine for amidation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
科学研究应用
(2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of (2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
- (2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid methyl ester
- (2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxamide
Uniqueness
The uniqueness of (2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid lies in its specific arrangement of functional groups and spirocyclic structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
905305-61-5 |
|---|---|
分子式 |
C29H40O9 |
分子量 |
532.6 g/mol |
IUPAC 名称 |
(3S,3'S,4'S,5S,7R)-11-hydroxy-4'-[(3S)-3-methoxycarbonyl-3-methyl-2-oxopentyl]-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid |
InChI |
InChI=1S/C29H40O9/c1-6-8-9-10-19-11-17-12-20(30)24(26(32)33)25-23(17)21(37-19)14-29(38-25)16(3)18(15-36-29)13-22(31)28(4,7-2)27(34)35-5/h12,16,18-19,21,30H,6-11,13-15H2,1-5H3,(H,32,33)/t16-,18+,19+,21-,28-,29-/m0/s1 |
InChI 键 |
KUPCHRRTAPZASB-FZIMWOAESA-N |
SMILES |
CCCCCC1CC2=CC(=C(C3=C2C(O1)CC4(O3)C(C(CO4)CC(=O)C(C)(CC)C(=O)OC)C)C(=O)O)O |
手性 SMILES |
CCCCC[C@@H]1CC2=CC(=C(C3=C2[C@@H](O1)C[C@]4(O3)[C@H]([C@@H](CO4)CC(=O)[C@](C)(CC)C(=O)OC)C)C(=O)O)O |
规范 SMILES |
CCCCCC1CC2=CC(=C(C3=C2C(O1)CC4(O3)C(C(CO4)CC(=O)C(C)(CC)C(=O)OC)C)C(=O)O)O |
| 905305-61-5 | |
同义词 |
berkelic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3R,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide](/img/structure/B1263316.png)
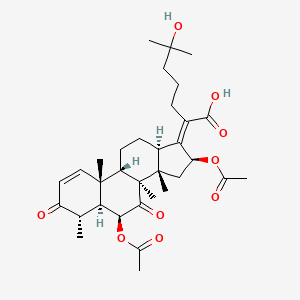
![methyl (Z)-3-(3,5-dimethoxyphenyl)-2-[(Z)-3-[(4-methylpiperazin-1-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl]but-2-enoate](/img/structure/B1263320.png)
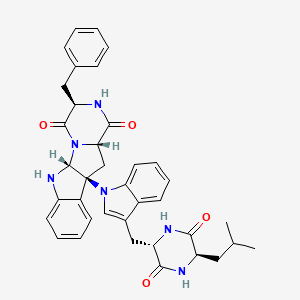

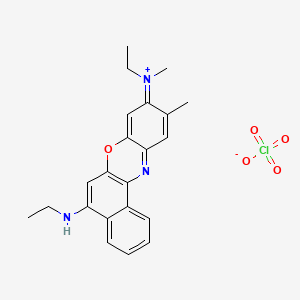
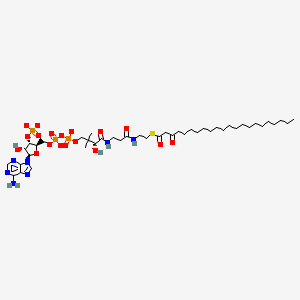
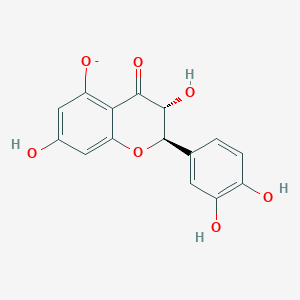
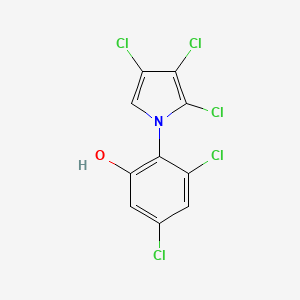
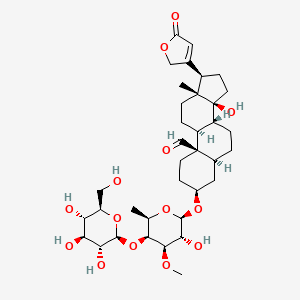

![uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1263336.png)

![[(2R)-3-icosanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263339.png)
